(6-Butoxypyridin-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

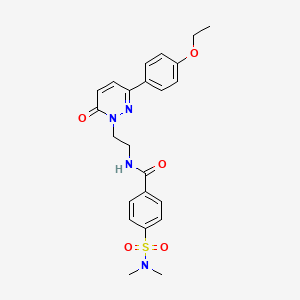

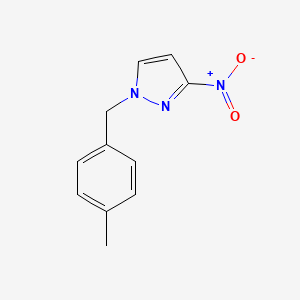

“(6-Butoxypyridin-2-yl)boronic acid” is an organoboron compound with the molecular formula C9H14BNO3 . It is part of a class of compounds that are increasingly utilized in diverse areas of research .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which includes “this compound”, has been achieved through various methods. One of the most common methods involves a Pd-catalysed cross-coupling reaction of pyridinyl halides . Other methods include iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H14BNO3/c1-2-3-7-14-9-6-4-5-8 (11-9)10 (12)13/h4-6,12-13H,2-3,7H2,1H3 .Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They also have the ability to form reversible covalent bonds with 1,2- and 1,3-diols .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 195.03 . It is typically stored in a freezer to maintain its stability .Mécanisme D'action

Target of Action

The primary target of (6-Butoxypyridin-2-yl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is relatively stable . More research would be needed to fully outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic processes, particularly in the creation of complex organic molecules .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a transition metal catalyst and the specific conditions of the SM coupling reaction . The compound is known to be relatively stable and environmentally benign , making it suitable for use in a variety of conditions.

Avantages Et Limitations Des Expériences En Laboratoire

(6-Butoxypyridin-2-yl)boronic acid has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit the activity of proteasomes and DPP-4. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Orientations Futures

There are several potential future directions for the study of (6-Butoxypyridin-2-yl)boronic acid. One area of interest is the development of more potent and selective proteasome inhibitors for the treatment of cancer. Another area is the development of novel boronic acid-based inhibitors for the treatment of other diseases, such as Alzheimer's disease and inflammation. Additionally, the use of this compound as a tool for studying the role of proteasomes and DPP-4 in cellular processes may lead to new insights into these important enzymes.

Méthodes De Synthèse

The synthesis of (6-Butoxypyridin-2-yl)boronic acid involves the reaction of 6-bromopyridin-2-amine with sodium butoxide and triisopropyl borate in toluene at 80°C for 24 hours. The resulting product is then purified by column chromatography to obtain pure this compound. This method has been reported to yield this compound with high purity and yield.

Applications De Recherche Scientifique

(6-Butoxypyridin-2-yl)boronic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of proteasomes, which are important for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded proteins and ultimately, cell death. This mechanism of action has been exploited for the treatment of cancer, as cancer cells are more sensitive to proteasome inhibition than normal cells. This compound has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This inhibition has potential applications in the treatment of type 2 diabetes.

Safety and Hazards

Propriétés

IUPAC Name |

(6-butoxypyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-2-3-7-14-9-6-4-5-8(11-9)10(12)13/h4-6,12-13H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVISGPNIEKICNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B2790531.png)

![N-(4-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2790532.png)

![4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2790535.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2790536.png)

![Methyl (2R,3S)-2-[(2-aminoacetyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoate;2,2,2-trifluoroacetic acid](/img/structure/B2790537.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2790541.png)

![6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2790545.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2790552.png)